molecular formula C21H20N2O2S2 B3016014 2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-63-4

2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B3016014
CAS RN: 686772-63-4
M. Wt: 396.52
InChI Key: CJZILUFVXGLMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-(BENZYLSULFANYL)-3-(4-ETHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE, has the linear formula C25H24N2O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 448.61 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Potential as Dual Inhibitors

A study by Gangjee et al. (2008) discusses compounds related to the thieno[2,3-d]pyrimidine scaffold, highlighting their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making them targets for anticancer drugs. The research pointed out a compound with potent dual inhibitory activities, indicating the scaffold's relevance in developing anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural and Crystalline Studies

Glidewell et al. (2003) explored the benzylation and nitrosation of related pyrimidin-6(1H)-one derivatives, revealing insights into their crystal structures and polymorphic forms. This research contributes to understanding the molecular and crystallographic characteristics of these compounds, which is vital for their application in medicinal chemistry (Glidewell, Low, Marchal, & Quesada, 2003).

Aldose Reductase Inhibitors with Antioxidant Activity

La Motta et al. (2007) reported on pyrido[1,2-a]pyrimidin-4-one derivatives, which showed activity as aldose reductase inhibitors with significant antioxidant properties. These findings suggest the potential application of such compounds in treating complications related to diabetes and oxidative stress (La Motta et al., 2007).

Antimicrobial and Antifungal Applications

Research on compounds incorporating the pyrimidine derivative structure has also highlighted their antimicrobial and antifungal properties. For instance, a study presented by El‐Wahab et al. (2015) demonstrated the antimicrobial effectiveness of certain heterocyclic compounds when incorporated into surface coatings and printing inks, suggesting their utility in preventing microbial growth on various surfaces (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Antitumor Activity

Hafez and El-Gazzar (2017) explored the synthesis of new derivatives and evaluated their antitumor activity, demonstrating the potential of such compounds against various human cancer cell lines. This research underscores the importance of thieno[3,2-d]pyrimidine derivatives in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not available, related compounds have shown inhibitory activity against CDK2/cyclin A2, which is a target for cancer treatment .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

2-benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-2-25-17-10-8-16(9-11-17)23-20(24)19-18(12-13-26-19)22-21(23)27-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZILUFVXGLMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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